2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile
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Overview
Description
2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile is an organic compound with the molecular formula C15H10BrNO3 This compound is characterized by the presence of a bromine atom, a formyl group, and a methoxy group attached to a phenoxy ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile typically involves the following steps:
Bromination: The starting material, 4-formyl-6-methoxyphenol, undergoes bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane.
Formylation: The brominated intermediate is then subjected to formylation using a formylating agent such as dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Methoxylation: The formylated intermediate is treated with methanol and a base like sodium methoxide to introduce the methoxy group.
Nitrile Formation: Finally, the compound is reacted with benzonitrile in the presence of a catalyst such as potassium carbonate (K2CO3) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in large reactors with efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 2-[(2-Carboxy-4-formyl-6-methoxyphenoxy)methyl]benzonitrile.
Reduction: 2-[(2-Bromo-4-hydroxymethyl-6-methoxyphenoxy)methyl]benzonitrile.
Substitution: 2-[(2-Amino-4-formyl-6-methoxyphenoxy)methyl]benzonitrile.
Scientific Research Applications
2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group are key functional groups that participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-Bromo-4-formyl-2-methoxyphenoxy)methyl]benzonitrile
- 2-[(2-Bromo-4-formyl-6-methoxyphenoxy)acetonitrile]
- 2-[(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide]
Uniqueness
2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the formyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and scientific research.
Properties
IUPAC Name |
2-[(2-bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c1-20-15-7-11(9-19)6-14(17)16(15)21-10-13-5-3-2-4-12(13)8-18/h2-7,9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVJDLJNYZDRLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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